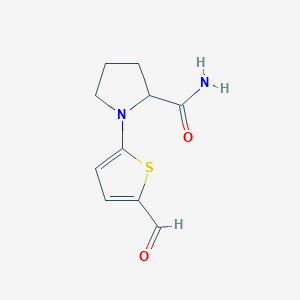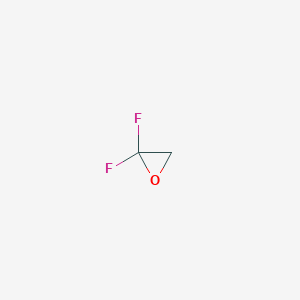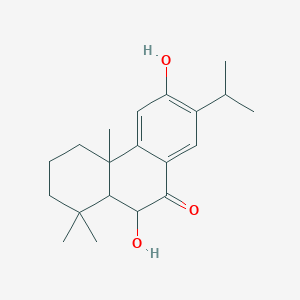
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is a chemical compound with the molecular formula C10H16FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structural features, including a fluorine atom and a tert-butyl ester group, which can influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the following steps:
Starting Material: Piperidine derivative.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: Reaction with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the tert-butyl ester group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Similar structure with a trifluoromethyl group instead of a single fluorine atom.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of a fluorine atom.
Tert-butyl 4-oxo-2-ethoxyethylpiperidine-1-carboxylate: Contains an ethoxyethyl group instead of a fluorine atom.
Uniqueness
Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is unique due to its specific combination of a fluorine atom and a tert-butyl ester group
Propriétés
Numéro CAS |
1255666-63-7 |
|---|---|
Formule moléculaire |
C10H16FNO3 |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
tert-butyl 4-fluoro-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3 |
Clé InChI |
CLEGYKRMTSQLMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)







![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
